molecular formula C8H7N3O2 B1268772 3-Amino-1H-quinazoline-2,4-dione CAS No. 30386-01-7

3-Amino-1H-quinazoline-2,4-dione

Cat. No.: B1268772
CAS No.: 30386-01-7
M. Wt: 177.16 g/mol
InChI Key: NMGODFWGUBLTTA-UHFFFAOYSA-N
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Description

3-Amino-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound is characterized by the presence of an amino group at the third position and two carbonyl groups at the second and fourth positions of the quinazoline ring. It has garnered attention due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules .

Scientific Research Applications

3-Amino-1H-quinazoline-2,4-dione has a wide range of scientific research applications:

Future Directions

Quinazoline-2,4-diones and their derivatives have shown potential in various fields of biology, pesticides, and medicine . Future research could focus on exploring the pharmacological potential of these compounds, as they have shown moderate inhibitory activity against enzymes like α-amylase and α-glucosidase . Additionally, the compound 3d exhibited a higher cytotoxic effect than 5-fluorouracil in the Artemia salina assay , suggesting potential applications in cancer treatment.

Mechanism of Action

Target of Action

The primary targets of 3-Amino-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .

Mode of Action

This compound interacts with its targets, α-amylase and α-glucosidase, by forming different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of these enzymes, thereby affecting the breakdown of dietary carbohydrates .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by this compound affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown and absorption of dietary carbohydrates, which can have downstream effects on blood glucose levels .

Pharmacokinetics

The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown and absorption of dietary carbohydrates, which can help regulate blood glucose levels . In addition, some derivatives of this compound have shown cytotoxic effects in the Artemia salina assay .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can proceed efficiently in water without any catalyst, suggesting that the compound may be stable in aqueous environments . .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-quinazoline-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent catalysis. Additionally, this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation . By affecting these pathways, this compound can induce cell death in cancer cells while sparing normal cells. Furthermore, its antioxidant properties contribute to the maintenance of cellular homeostasis by reducing oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . The compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound can modulate the activity of transcription factors, leading to changes in the expression of target genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant activity . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, contributing to its diverse biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes . These factors determine its localization and concentration within different tissues, impacting its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-quinazoline-2,4-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon dioxide in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency . Another method involves the use of tert-butyl (2-cyanoaryl)carbamates, which undergo cyclization in the presence of hydrogen peroxide under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of an ionic liquid catalyst, which not only activates the carbon dioxide but also facilitates the cyclization process . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinazoline-2,4-diones, dihydroquinazolines, and other quinazoline derivatives with varying biological activities .

Comparison with Similar Compounds

Comparison: 3-Amino-1H-quinazoline-2,4-dione is unique due to the presence of the amino group at the third position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This distinguishes it from other quinazoline derivatives that may lack this functional group. Additionally, its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGODFWGUBLTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359533
Record name 3-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30386-01-7
Record name 3-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthetic method described for 3-Amino-1H-quinazoline-2,4-diones?

A1: The research describes a novel and efficient synthesis of substituted 3-Amino-1H-quinazoline-2,4-diones. [] This method utilizes readily available fluorobenzoic acid as a starting material and proceeds through a three-step synthesis with high yields. The key step involves generating a urea dianion (compound 7 in the paper) that undergoes intramolecular nucleophilic displacement of the fluorine atom, leading to the formation of the quinazolinedione ring. [] This approach offers a potentially advantageous alternative to previous synthetic routes.

Q2: What is the role of (2,4-dinitro-phenyl)-hydroxylamine in this synthesis?

A2: (2,4-dinitro-phenyl)-hydroxylamine serves as the aminating reagent in the final step of the synthesis. [] It introduces the 3-amino moiety to the quinazolinedione core, resulting in the desired 3-Amino-1H-quinazoline-2,4-dione product.

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